molecular formula C13H14N2O6 B2541101 Dimethyl {[2-(methoxycarbonyl)phenyl]hydrazono}malonate CAS No. 444113-70-6

Dimethyl {[2-(methoxycarbonyl)phenyl]hydrazono}malonate

Cat. No.: B2541101
CAS No.: 444113-70-6
M. Wt: 294.263
InChI Key: VEWOXIYNFNDIDY-UHFFFAOYSA-N
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Description

Dimethyl {[2-(methoxycarbonyl)phenyl]hydrazono}malonate is a useful research compound. Its molecular formula is C13H14N2O6 and its molecular weight is 294.263. The purity is usually 95%.
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Scientific Research Applications

Conformational Analysis

One study explored the conformational aspects of related compounds to Dimethyl {[2-(methoxycarbonyl)phenyl]hydrazono}malonate, providing insights into their structural features in both solid and solution states. This research helps in understanding the molecular behavior and potential applications in designing more efficient synthetic pathways for related compounds (Saravanan et al., 2005).

Synthetic Approaches

A simple synthetic approach was developed for a structurally similar compound, showcasing a novel method that could be applicable to the synthesis of this compound. This method involves a domino dimerization, indicating the versatility and potential of such compounds in synthetic organic chemistry (Boichenko et al., 2020).

Catalysis and Synthesis

Research on generating phenyliodonium ylides from malonate esters, including compounds similar to this compound, has opened new avenues in the synthesis of 1,1-cyclopropane diesters. These findings highlight the compound's role in facilitating the development of novel synthetic routes for valuable organic molecules (Goudreau et al., 2009).

Nucleophilic Substitution Reactions

The interaction of Dimethyl malonate with LHMDS to generate methoxycarbonyl anion highlights a new protocol for producing methoxycarbonyl derivatives. This research underscores the potential of this compound in nucleophilic substitution reactions, expanding its utility in synthetic chemistry (Bussolo et al., 2016).

Oxidative Addition and Novel Observations

Studies on the oxidative addition of dimethyl malonate to styrenes have led to the discovery of novel products and mechanisms. These insights contribute to the broader understanding of how this compound might behave under similar conditions, providing a foundation for future research in this area (Nair et al., 1997).

Properties

IUPAC Name

dimethyl 2-[(2-methoxycarbonylphenyl)hydrazinylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O6/c1-19-11(16)8-6-4-5-7-9(8)14-15-10(12(17)20-2)13(18)21-3/h4-7,14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWOXIYNFNDIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NN=C(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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